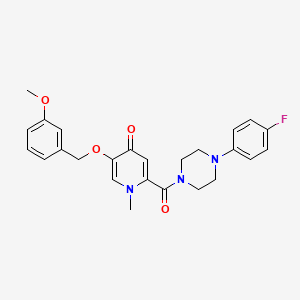
2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C25H26FN3O4 and its molecular weight is 451.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one is a synthetic derivative belonging to the piperazine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A piperazine ring substituted with a 4-fluorophenyl group .
- A methylpyridinone core.
- A methoxybenzyl ether substituent.
Antidepressant Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant properties. The presence of the fluorophenyl group is believed to enhance serotonin receptor affinity, which is crucial for mood regulation. Studies have shown that similar compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, leading to improved mood and cognitive function .
Antitumor Activity
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. Notably, the presence of the methoxybenzyl group contributes to its cytotoxic effects against tumor cells, potentially through apoptosis induction mechanisms .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components allow for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death. Further research is needed to quantify its effectiveness against specific pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Oxidase Inhibition: Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive functions .
- Receptor Modulation: The piperazine moiety is known for its ability to bind various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in the treatment of depression and other mood disorders .
Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives demonstrated that compounds similar to this compound exhibited significant antidepressant effects in animal models. The study utilized behavioral tests such as the forced swim test and tail suspension test, showing a marked decrease in immobility time compared to controls .
Study 2: Antitumor Activity Assessment
In vitro assays were performed on several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed an IC50 value indicating effective inhibition of cell growth at low concentrations, suggesting potential as an anticancer agent. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Data Table: Biological Activities Summary
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4/c1-27-16-24(33-17-18-4-3-5-21(14-18)32-2)23(30)15-22(27)25(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h3-9,14-16H,10-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQNDWHMUMNODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














